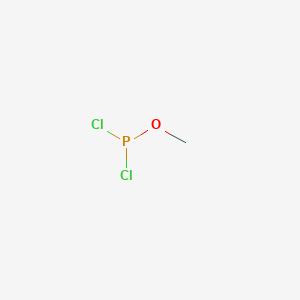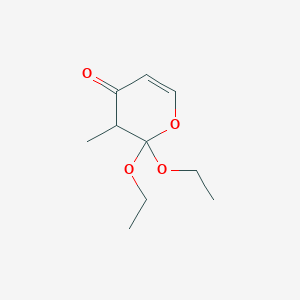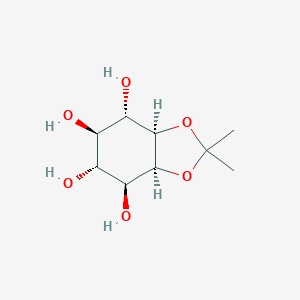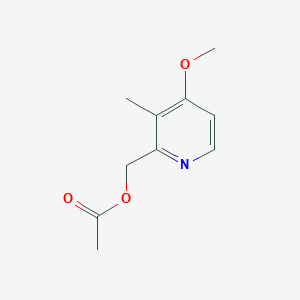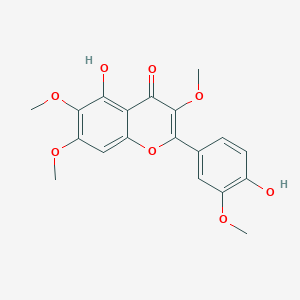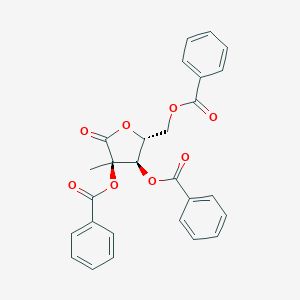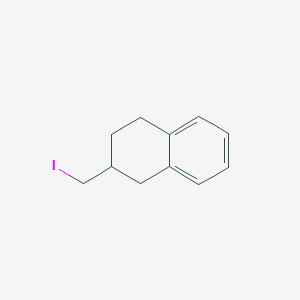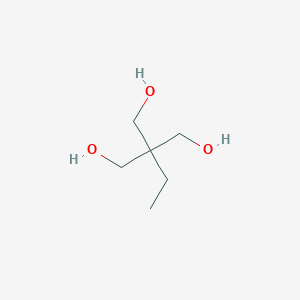
3-(3,5-Difluorophenyl)propan-1-ol
Overview
Description
3-(3,5-Difluorophenyl)propan-1-ol, also known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPP is a chiral alcohol that belongs to the family of fluorinated organic compounds. It has a molecular formula of C9H10F2O and a molecular weight of 182.17 g/mol.
Mechanism Of Action
The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol is not fully understood, but it is believed to work by inhibiting specific enzymes or receptors in the body. 3-(3,5-Difluorophenyl)propan-1-ol has been shown to have activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and the GABA-A receptor.
Biochemical and Physiological Effects
3-(3,5-Difluorophenyl)propan-1-ol has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and antitumor properties, as well as the ability to inhibit the growth of certain bacteria and viruses. 3-(3,5-Difluorophenyl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(3,5-Difluorophenyl)propan-1-ol in lab experiments is its relative ease of synthesis and purification. 3-(3,5-Difluorophenyl)propan-1-ol is also stable under a wide range of conditions, making it a useful compound for various applications. However, one of the limitations of using 3-(3,5-Difluorophenyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-(3,5-Difluorophenyl)propan-1-ol. One area of interest is in the development of 3-(3,5-Difluorophenyl)propan-1-ol-based drugs for the treatment of various diseases. Another area of research is in the use of 3-(3,5-Difluorophenyl)propan-1-ol as a building block for the synthesis of other fluorinated organic compounds. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)propan-1-ol and its potential applications in various fields.
Scientific Research Applications
3-(3,5-Difluorophenyl)propan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been in the field of medicinal chemistry, where 3-(3,5-Difluorophenyl)propan-1-ol has shown promise as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNBOGNLNGJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555085 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propan-1-ol | |
CAS RN |
105219-37-2 | |
| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
